N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide
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Overview
Description
- N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a chemical compound with the molecular formula C₁₇H₂₃NO₂.
- Its systematic name is N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide.
- The compound consists of a phenoxy group, an oxadiazole ring, and an acetamide moiety.
- It may have applications in various fields due to its unique structure.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. Further research would be needed to uncover these details.
Chemical Reactions Analysis
- The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
- Research on this compound is limited, but it holds potential in several areas:
Medicine: Investigate its pharmacological properties, potential drug targets, and therapeutic applications.
Chemistry: Explore its reactivity, stability, and interactions with other molecules.
Biology: Study its effects on cellular processes and biological pathways.
Industry: Assess its use in materials science or as a precursor for other compounds.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains unknown.
- Investigate its interactions with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the available literature.
- Further research might reveal related structures or analogs.
Remember that this compound’s complexity warrants further investigation, and additional studies are essential to unlock its full potential.
Properties
Molecular Formula |
C25H27N3O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
InChI |
InChI=1S/C25H27N3O3/c1-18-7-9-20(10-8-18)24-27-25(31-28-24)21-11-13-22(14-12-21)30-17-23(29)26-16-15-19-5-3-2-4-6-19/h5,7-14H,2-4,6,15-17H2,1H3,(H,26,29) |
InChI Key |
YJOUQERUVAZMEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCCC4=CCCCC4 |
Origin of Product |
United States |
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